2-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups: an ethoxy group, a methoxyphenoxy group, and a tetrahydrobenzothienopyrimidinone core.
- The compound’s structure suggests potential biological activity, which we’ll explore further.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. we can infer some possibilities based on related structures.
- One approach could involve the condensation of an ethoxy-substituted phenol with a suitable precursor containing the tetrahydrobenzothienopyrimidinone core.
- Industrial production methods likely involve multi-step syntheses, protecting groups, and purification techniques.
Chemical Reactions Analysis
- Given the compound’s complexity, it could undergo various reactions:
Oxidation: Oxidation of the thienopyrimidinone core or the phenolic moiety.
Reduction: Reduction of the nitro group (if present) or other functional groups.
Substitution: Ethoxy or methoxyphenoxy groups may be susceptible to nucleophilic substitution.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Biological Studies: Assess its impact on cellular pathways or receptors.
Pharmacokinetics: Study its absorption, distribution, metabolism, and excretion.
Mechanism of Action
- Without specific data, we can speculate:
- It may interact with receptors or enzymes due to its complex structure.
- Molecular targets could include kinases, GPCRs, or ion channels.
- Pathways affected might involve signal transduction or metabolic processes.
Comparison with Similar Compounds
- Similar compounds include:
Phenol, 4-ethyl-2-methoxy-: A simpler derivative with an ethyl group instead of the complex substituents.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Not directly related but shares an ethoxy group.
3-Methoxy-4-ethoxyphenethylamine (MEPEA): A psychedelic compound with a similar methoxyethoxy group.
Remember that this compound’s detailed characterization would require experimental data
Properties
Molecular Formula |
C27H28N2O5S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H28N2O5S/c1-3-32-22-15-17(11-12-21(22)34-14-13-33-19-8-6-7-18(16-19)31-2)25-28-26(30)24-20-9-4-5-10-23(20)35-27(24)29-25/h6-8,11-12,15-16H,3-5,9-10,13-14H2,1-2H3,(H,28,29,30) |
InChI Key |
JNZGDLOVVZOPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCCOC5=CC=CC(=C5)OC |
Origin of Product |
United States |
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